molecular formula C12H12N2O B13684523 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde

2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13684523
M. Wt: 200.24 g/mol
InChI Key: RZHOOZJTKFKYGM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions within a five-membered ring. This specific compound is characterized by the presence of a dimethylphenyl group attached to the imidazole ring, along with an aldehyde functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 3,5-dimethylbenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This uniqueness makes it a valuable intermediate in synthetic chemistry and a candidate for various applications in research and industry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-8-3-9(2)5-10(4-8)12-13-6-11(7-15)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

RZHOOZJTKFKYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=C(N2)C=O)C

Origin of Product

United States

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